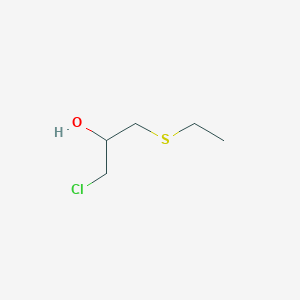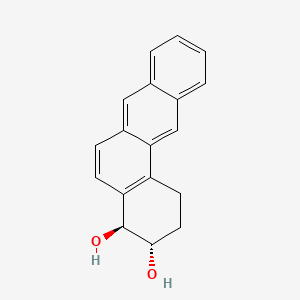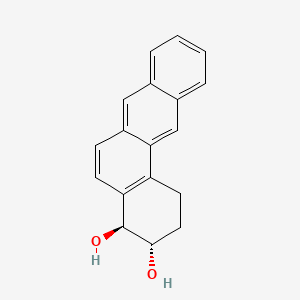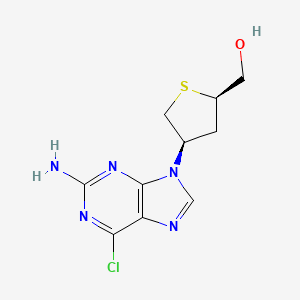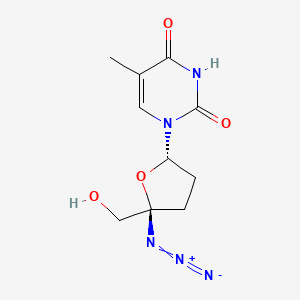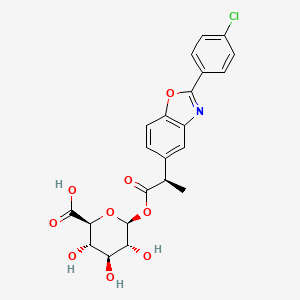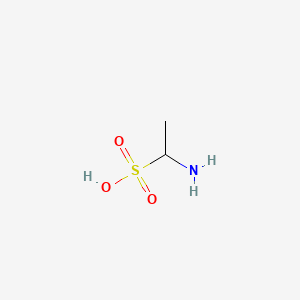![molecular formula C13H9ClO4S B12792704 4-[(4-Chlorophenyl)sulfonyl]benzoic acid CAS No. 37940-65-1](/img/structure/B12792704.png)
4-[(4-Chlorophenyl)sulfonyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-Chlorophenyl)sulfonyl]benzoic acid is an organic compound with the molecular formula C13H9ClO4S. It is characterized by the presence of a chlorophenyl group attached to a sulfonyl group, which is further connected to a benzoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid typically involves the reaction of p-toluenesulfonyl chloride with chromium (VI) oxide in the presence of acetic anhydride and acetic acid at room temperature . This reaction yields 4-(Chlorosulfonyl)benzoic acid, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(4-Chlorophenyl)sulfonyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium (VI) oxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols.
Applications De Recherche Scientifique
4-[(4-Chlorophenyl)sulfonyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of various chemical intermediates and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s lipophilic character enhances its ability to penetrate cell membranes, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
4-[(4-Chlorophenyl)sulfonyl]benzoic acid can be compared with other similar compounds, such as:
4-[(4-Bromophenyl)sulfonyl]benzoic acid: Similar structure but with a bromine atom instead of chlorine, exhibiting different reactivity and biological activity.
4-[(4-Methylphenyl)sulfonyl]benzoic acid: Contains a methyl group, leading to variations in chemical and physical properties.
4-[(4-Nitrophenyl)sulfonyl]benzoic acid:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
37940-65-1 |
|---|---|
Formule moléculaire |
C13H9ClO4S |
Poids moléculaire |
296.73 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)sulfonylbenzoic acid |
InChI |
InChI=1S/C13H9ClO4S/c14-10-3-7-12(8-4-10)19(17,18)11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16) |
Clé InChI |
MIVYLPYNSKNBPW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid](/img/structure/B12792627.png)
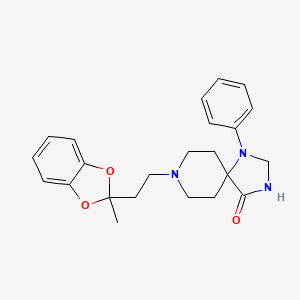
![Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate](/img/structure/B12792632.png)
